molecular formula C10H12O2S B3022423 1-((4-Methoxyphenyl)thio)propan-2-one CAS No. 25784-84-3

1-((4-Methoxyphenyl)thio)propan-2-one

Cat. No.: B3022423
CAS No.: 25784-84-3
M. Wt: 196.27 g/mol
InChI Key: BTCLISZSEDWSEC-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)thio)propan-2-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety through a sulfur atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 1-((4-Methoxyphenyl)thio)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxythiophenol with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:

    Reaction of 4-methoxythiophenol with 2-bromopropanone:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium

      Products: Corresponding sulfoxides or sulfones

  • Reduction

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Anhydrous conditions

      Products: Corresponding alcohols or thiols

  • Substitution

Scientific Research Applications

1-((4-Methoxyphenyl)thio)propan-2-one has diverse applications in scientific research, including:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine

    • Explored for its potential therapeutic applications in drug development.
  • Industry

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

1-((4-Methoxyphenyl)thio)propan-2-one can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)-2-propanone

    • Similar structure but lacks the sulfur atom.
    • Different reactivity and applications.
  • 4-Methoxyphenylacetone

    • Similar structure but with a different functional group.
    • Different chemical properties and uses.
  • 4-Methoxybenzyl methyl ketone

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCLISZSEDWSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556989
Record name 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25784-84-3
Record name 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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